![molecular formula C18H21N3 B1375641 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] CAS No. 845552-76-3](/img/structure/B1375641.png)
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Overview
Description
1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] is a complex organic compound with the molecular formula C18H21N3 This compound is characterized by a spiro linkage, which connects a piperidine ring to a pyrrolo[2,3-b]pyridine moiety The presence of a benzyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the piperidine derivative with a pyrrolo[2,3-b]pyridine compound under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to known pharmacophores allows researchers to explore its activity against various biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. Research has focused on its ability to inhibit tumor growth and induce apoptosis in specific cancer types.
- Neuropharmacology : The compound's piperidine structure suggests potential interactions with neurotransmitter systems, making it a candidate for investigating neurological disorders such as depression or anxiety.
Drug Development
The compound serves as an important building block in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity for specific targets.
Application Area | Potential Uses |
---|---|
Anticancer Research | Cytotoxic agents targeting specific cancer pathways |
Neuropharmacology | Modulators of neurotransmitter systems |
Drug Design | Building block for novel therapeutic agents |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 1-benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]. These compounds were tested against several cancer cell lines, demonstrating significant antiproliferative activity. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity against cancer cells.
Case Study 2: Neuropharmacological Investigation
A research group explored the neuropharmacological effects of this compound in animal models of anxiety and depression. The results indicated that certain derivatives exhibited anxiolytic effects comparable to established medications. This study underscores the potential for developing new treatments for mental health disorders based on this compound's scaffold.
Mechanism of Action
The mechanism of action of 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and the presence of nitrogen atoms in the rings allow for specific binding interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-quinoline]
- 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-indole]
- 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-isoquinoline]
Uniqueness
1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] is unique due to its specific spiro linkage and the combination of piperidine and pyrrolo[2,3-b]pyridine rings. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Biological Activity
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (CAS No. 845552-76-3) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] is C18H21N3, with a molecular weight of 279.38 g/mol. The compound features a spiro structure that integrates piperidine and pyrrolopyridine moieties, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.
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Monoamine Oxidase Inhibition :
- Compounds containing piperidine rings have been studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are beneficial in treating mood disorders.
- For example, studies have shown that certain piperidine derivatives exhibit selective inhibition of MAO-A and MAO-B isoforms, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Cholinesterase Inhibition :
Pharmacological Effects
The biological activities attributed to 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] include:
- Antidepressant Activity : By inhibiting MAO enzymes, the compound may exert antidepressant effects through increased neurotransmitter availability.
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect against neurotoxicity induced by various agents .
- Anticancer Potential : The structural similarity to known anticancer agents suggests potential cytotoxicity against cancer cell lines.
Case Studies
Several studies have explored the biological activities of compounds related to 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine].
Study 1: MAO Inhibition
A study investigating the MAO inhibitory activity of various piperidine derivatives found that specific modifications in the structure significantly enhanced potency against MAO-B. The most potent derivative exhibited an IC50 value of approximately 0.045 μM .
Study 2: Cholinesterase Inhibition
Another investigation assessed the cholinesterase inhibitory effects of similar compounds. Results indicated promising activity with IC50 values in the range of 7–8 μM for AChE inhibition .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1'-benzylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-2-5-15(6-3-1)13-21-11-8-18(9-12-21)14-20-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZVTRCSZJXZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC=N3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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